N-(Ketocaproyl)-L-homoserine Lactone
N-(Ketocaproyl)-L-homoserine Lactone
Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density. This regulatory process manifests itself with a variety of phenotypes including biofilm formation and virulence factor production. Coordinated gene expression is achieved by the production, release, and detection of small diffusible signal molecules called autoinducers. The N-acylated homoserine lactones (AHLs) comprise one such class of autoinducers, each of which generally consists of a fatty acid coupled with homoserine lactone (HSL). Regulation of bacterial quorum sensing signaling systems to inhibit pathogenesis represents a new approach to antimicrobial therapy in the treatment of infectious diseases. AHLs vary in acyl group length (C4-C18), in the substitution of C3 (hydrogen, hydroxyl, or oxo group), and in the presence or absence of one or more carbon-carbon double bonds in the fatty acid chain. These differences confer signal specificity through the affinity of transcriptional regulators of the LuxR family. In one of the most-studied quorum-sensing systems in gram-negative bacteria, the LuxI AHL synthase catalyzes the production of N-(β-ketocaproyl)-L-homoserine lactone utilizing S-adenosylmethionine and hexanoyl-acyl carrier protein as reaction substrates in the marine bioluminescence bacterium V. fischeri. At increased populations of the bacteria, localized higher concentrations of 3-O-C6-HSL, an endogenous ligand to transcriptional factor LuxR, leads to increased production of both the AHL synthase and proteins responsible for bioluminescence. Numerous other species of bacteria also employ N-(β-ketocaproyl)-L-homoserine lactone in cell-to-cell communication.
Brand Name:
Vulcanchem
CAS No.:
143537-62-6
VCID:
VC0015394
InChI:
InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1
SMILES:
CCCC(=O)CC(=O)NC1CCOC1=O
Molecular Formula:
C10H15NO4
Molecular Weight:
213.23 g/mol
N-(Ketocaproyl)-L-homoserine Lactone
CAS No.: 143537-62-6
Reference Standards
VCID: VC0015394
Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol
CAS No. | 143537-62-6 |
---|---|
Product Name | N-(Ketocaproyl)-L-homoserine Lactone |
Molecular Formula | C10H15NO4 |
Molecular Weight | 213.23 g/mol |
IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide |
Standard InChI | InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1 |
Standard InChIKey | YRYOXRMDHALAFL-QMMMGPOBSA-N |
Isomeric SMILES | CCCC(=O)CC(=O)N[C@H]1CCOC1=O |
SMILES | CCCC(=O)CC(=O)NC1CCOC1=O |
Canonical SMILES | CCCC(=O)CC(=O)NC1CCOC1=O |
Appearance | A crystalline solid |
Description | Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density. This regulatory process manifests itself with a variety of phenotypes including biofilm formation and virulence factor production. Coordinated gene expression is achieved by the production, release, and detection of small diffusible signal molecules called autoinducers. The N-acylated homoserine lactones (AHLs) comprise one such class of autoinducers, each of which generally consists of a fatty acid coupled with homoserine lactone (HSL). Regulation of bacterial quorum sensing signaling systems to inhibit pathogenesis represents a new approach to antimicrobial therapy in the treatment of infectious diseases. AHLs vary in acyl group length (C4-C18), in the substitution of C3 (hydrogen, hydroxyl, or oxo group), and in the presence or absence of one or more carbon-carbon double bonds in the fatty acid chain. These differences confer signal specificity through the affinity of transcriptional regulators of the LuxR family. In one of the most-studied quorum-sensing systems in gram-negative bacteria, the LuxI AHL synthase catalyzes the production of N-(β-ketocaproyl)-L-homoserine lactone utilizing S-adenosylmethionine and hexanoyl-acyl carrier protein as reaction substrates in the marine bioluminescence bacterium V. fischeri. At increased populations of the bacteria, localized higher concentrations of 3-O-C6-HSL, an endogenous ligand to transcriptional factor LuxR, leads to increased production of both the AHL synthase and proteins responsible for bioluminescence. Numerous other species of bacteria also employ N-(β-ketocaproyl)-L-homoserine lactone in cell-to-cell communication. |
Synonyms | 3-oxo-C6-AHL AI-1 lactone autoinducer 1 luciferase autoinducer N-(3-oxohexanoyl)-3-aminodihydro-2(3H)-furanone N-(3-oxohexanoyl)homoserine lactone N-(beta-ketocaproyl)homoserine lactone N-3-oxohexanoyl-L-homoserine lactone OHHL-N VAI-1 |
PubChem Compound | 688505 |
Last Modified | Nov 11 2021 |
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